(4-(2-Aminoethyl)phenyl)(phenyl)methanone
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Overview
Description
(4-(2-Aminoethyl)phenyl)(phenyl)methanone, also known as Methanone, [4-(2-aminoethyl)phenyl]phenyl-, is an organic compound with the molecular formula C15H15NO and a molecular weight of 225.29 g/mol . This compound is characterized by a phenyl group and an aminoethyl group attached to a methanone core. It is a white solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Aminoethyl)phenyl)(phenyl)methanone typically involves the reaction of 4-(2-aminoethyl)phenylboronic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography using silica gel and an appropriate eluent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification steps may include recrystallization or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-(2-Aminoethyl)phenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-(2-Aminoethyl)phenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of (4-(2-Aminoethyl)phenyl)(phenyl)methanone involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, influencing their function. The phenyl groups can participate in π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- (4-(2-Aminoethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
- (4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
- (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
Uniqueness
(4-(2-Aminoethyl)phenyl)(phenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both aminoethyl and phenyl groups allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C15H15NO |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
[4-(2-aminoethyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C15H15NO/c16-11-10-12-6-8-14(9-7-12)15(17)13-4-2-1-3-5-13/h1-9H,10-11,16H2 |
InChI Key |
NZYXLOZUPDISMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCN |
Origin of Product |
United States |
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